

3-Hydroxybutanohydrazide CAS number and IUPAC name

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Compound of Interest

Compound Name: **3-Hydroxybutanohydrazide**

Cat. No.: **B1267850**

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An In-Depth Technical Guide to **3-Hydroxybutanohydrazide**

This guide provides a comprehensive technical overview of **3-Hydroxybutanohydrazide**, designed for researchers, scientists, and professionals in drug development. It delves into the compound's chemical identity, a robust synthesis protocol, its anticipated reactivity, and a discussion of its potential within the broader landscape of medicinal chemistry, grounded in the well-established properties of the hydrazide functional group.

Core Compound Identification and Properties

3-Hydroxybutanohydrazide is a bifunctional organic molecule containing both a hydroxyl group and a hydrazide moiety. This structure suggests potential for a range of chemical reactions and biological activities.

Property	Value	Source
CAS Number	24534-93-8	[1]
IUPAC Name	3-hydroxybutanehydrazide	[1]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	118.13 g/mol	[1]
Canonical SMILES	CC(CC(=O)NN)O	[1]
InChI Key	NQIAZZNHEZXHQK-UHFFFAOYSA-N	[1]

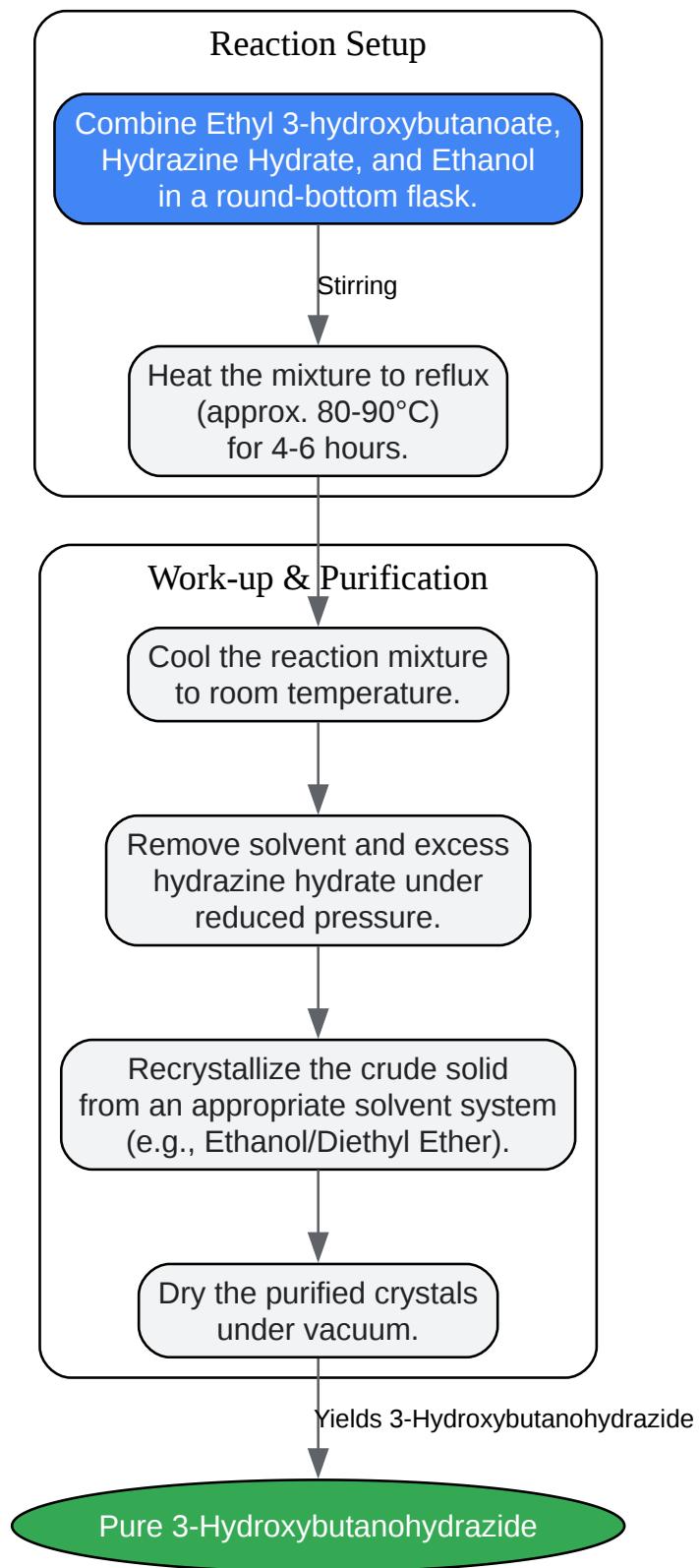
Synthesis Protocol: Hydrazinolysis of Ethyl 3-Hydroxybutanoate

The most direct and widely adopted method for synthesizing carbohydrazides is the hydrazinolysis of a corresponding ester. This approach is favored for its high yield and operational simplicity. The following protocol details the synthesis of **3-Hydroxybutanohydrazide** from its ethyl ester precursor.

Rationale for Experimental Design

The choice of an ester as the starting material is crucial; methyl or ethyl esters are preferred due to their good reactivity and the low boiling points of the resulting alcohol byproducts (methanol or ethanol), which simplifies their removal and drives the reaction to completion.[\[2\]](#) Hydrazine hydrate is used in excess to ensure the complete conversion of the ester and to serve as a solvent. Ethanol is selected as the reaction solvent for its ability to dissolve both the ester and hydrazine hydrate, creating a homogenous reaction environment.[\[2\]](#) Refluxing provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.

Experimental Workflow Diagram

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Caption: Synthesis workflow for **3-Hydroxybutanohydrazide**.

Step-by-Step Methodology

- Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-hydroxybutanoate (0.1 mol, 13.22 g) and absolute ethanol (100 mL).
- Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (98%, 0.2 mol, 10.01 g) dropwise. Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
- Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate using a rotary evaporator under reduced pressure.
- Purification: The resulting crude solid or viscous oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add diethyl ether dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
- Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure **3-hydroxybutanohydrazide**.

Chemical Reactivity and Potential Applications

The true value of **3-hydroxybutanohydrazide** for drug development professionals lies in its potential as a versatile chemical scaffold. The hydrazide moiety is a powerful synthon for creating a diverse library of compounds.

Key Reactions of the Hydrazide Group

The $-\text{NHNH}_2$ group is a potent nucleophile and can be readily converted into various heterocyclic systems known for their pharmacological activities.[\[3\]](#)[\[4\]](#)

- Formation of Hydrazones: Condensation with various aldehydes and ketones yields hydrazones. This is a foundational reaction for generating compounds with a wide range of

biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

[5][6]

- **Synthesis of Heterocycles:** Hydrazides are key precursors for synthesizing important five-membered heterocycles like:
 - 1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.
 - 1,3,4-Thiadiazoles: Through reaction with carbon disulfide followed by cyclization.
 - 1,2,4-Triazoles: Via reaction with isothiocyanates or other suitable reagents.

These heterocyclic cores are prevalent in many approved drugs, making **3-hydroxybutanohydrazide** an attractive starting point for medicinal chemistry campaigns.[1]

Logical Flow from Hydrazide to Bioactive Scaffolds

Caption: Potential synthetic pathways from **3-Hydroxybutanohydrazide**.

Anticipated Biological Relevance

While no specific biological activity for **3-hydroxybutanohydrazide** has been extensively documented in the reviewed literature, the broader class of hydrazide derivatives is rich in pharmacological potential.[7][8]

- **Antimicrobial and Antifungal Activity:** The hydrazone linkage (-NH-N=CH-) is a known pharmacophore in many antimicrobial agents.[5] Derivatives of **3-hydroxybutanohydrazide** could be screened against various bacterial and fungal strains.
- **Antitubercular Activity:** The hydrazide moiety is famously the core of isoniazid, a frontline antitubercular drug. It is plausible that novel hydrazides could exhibit activity against *Mycobacterium tuberculosis*.[6][7]
- **Anti-inflammatory and Analgesic Potential:** Numerous hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[5]
- **Antioxidant Properties:** The presence of the N-H protons in the hydrazide group allows for hydrogen atom transfer, which can neutralize free radicals. Some hydrazides have shown

potent antioxidant activity, which is a desirable property for treating diseases associated with oxidative stress.^[9]

The hydroxyl group at the 3-position could influence the molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds with biological targets, potentially modulating the activity of its derivatives compared to simple alkyl hydrazides.

Analytical Methodologies

For researchers working with this compound, robust analytical methods are essential for characterization and quantification.

- Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing purity and for quantification. A C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient would likely provide good separation. UV detection would be feasible, although the chromophore is weak.
- Spectroscopy:
 - ^1H and ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy is indispensable for structural confirmation. The spectra would show characteristic signals for the methyl, methylene, and methine protons, with the hydroxyl and amine protons being exchangeable.
 - Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 119.1, confirming the molecular weight.
 - Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the O-H stretch (around 3300 cm^{-1}), N-H stretches (around $3200\text{-}3300\text{ cm}^{-1}$), and the C=O (amide I) stretch (around $1640\text{-}1680\text{ cm}^{-1}$).

Conclusion for the Drug Development Professional

3-Hydroxybutanohydrazide represents a simple, yet potent, building block for chemical library synthesis. Its dual functionality—a reactive hydrazide for diverse derivatization and a hydroxyl group for modulating physicochemical properties—makes it an intriguing starting point for

discovery programs. While direct biological data on this specific molecule is sparse, the overwhelming evidence of the pharmacological relevance of the hydrazide class provides a strong rationale for its exploration in the development of novel therapeutics across a spectrum of diseases, including infectious, inflammatory, and proliferative disorders. The straightforward synthesis and predictable reactivity further enhance its utility as a valuable tool in the medicinal chemist's arsenal.

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